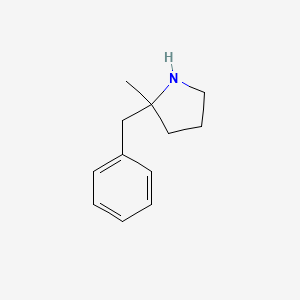

2-Benzyl-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZBKZGCLUJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 2 Methylpyrrolidine

Conventional Synthetic Routes to the 2-Benzyl-2-methylpyrrolidine Core

Conventional methods for synthesizing the this compound scaffold primarily involve the formation of the pyrrolidine (B122466) ring through cyclization reactions, functionalization of the pyrrolidine core via alkylation and reductive amination, and the use of multicomponent reactions.

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this. One common approach is the intramolecular cyclization of appropriately functionalized linear precursors. For instance, the palladium-promoted cyclization of aminoalkenes can yield 2-methylpyrrolidine (B1204830) derivatives. researchgate.net Another method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which provides a direct route to the pyrrolidine ring. Additionally, radical cyclization reactions offer a powerful tool for the formation of pyrrolidine rings. diva-portal.org

A specific example of cyclization is the reaction of N-benzyl-4-pentyn-1-amine, which can be triggered to cyclize and form 1-benzyl-2-methylpyrrolidine-2-carbonitrile. scispace.com The synthesis of the pyrrolidine ring can also be achieved through the cyclization of precursors like N-benzyl-2-alkylpyrrolidines, starting from aldehydes and organoborane reagents. researchgate.net

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination are key strategies for introducing the benzyl (B1604629) and methyl groups onto the pyrrolidine scaffold. Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used to synthesize substituted amines. masterorganicchemistry.com This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com

For the synthesis of this compound, a pre-existing 2-methylpyrrolidine core could be N-benzylated through reductive amination with benzaldehyde. Alternatively, a 2-benzylpyrrolidine (B112527) could undergo methylation. The direct alkylation of amines with alkyl halides can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com Reductive amination offers a more controlled, stepwise approach to installing alkyl groups. masterorganicchemistry.com Iron-catalyzed reductive coupling of nitroarenes with alkyl halides has also emerged as a method for amine synthesis. scispace.com

Multicomponent Reactions (MCRs) in Pyrrolidine Synthesis

One of the most relevant MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ from an amine and an aldehyde, with a dipolarophile. This strategy allows for the rapid construction of the pyrrolidine ring with the simultaneous introduction of multiple substituents. researchgate.net The use of aqueous micellar systems can further accelerate these reactions, making them more environmentally friendly. frontiersin.org For instance, the Biginelli reaction, a well-known MCR, can be performed in water with high yields to produce dihydropyrimidinones, demonstrating the power of MCRs in heterocyclic synthesis. frontiersin.org While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs are highly applicable to its synthesis, potentially allowing for the one-pot combination of a benzyl source, a methyl source, and a four-carbon backbone with a nitrogen source.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis has become a powerful tool for the enantioselective synthesis of chiral compounds, including pyrrolidine derivatives. nih.gov This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation. Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines.

For instance, chiral catalysts can be employed in the asymmetric hydrogenation of imines, a key step in reductive amination, to produce chiral amines with high enantiomeric excess. researchgate.net Ruthenium complexes with chiral PNN pincer ligands have been synthesized and studied for their catalytic activity. rug.nl The chirality in these ligands can be derived from natural sources like L-proline. rug.nl Furthermore, organocatalysis, using small organic molecules as catalysts, has emerged as a significant field. nih.gov Chiral 2-methylpyrrolidine itself can be used as a catalyst in certain asymmetric reactions. rsc.org

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid / Iridium Complex | Asymmetric Hydrogenation of Imines | Affords chiral α-trifluoromethylamines with high yields and excellent enantioselectivities (93-99% ee). researchgate.net |

| Ruthenium Complexes with Chiral PNN Pincer Ligands | Asymmetric Catalysis | Ligand chirality derived from natural sources like L-proline. rug.nl |

| Chiral 2-Methylpyrrolidine | Organocatalysis | Used as a catalyst in asymmetric reactions like the A3 coupling reaction. rsc.org |

| Rhodium-Binaphos | Asymmetric Hydroformylation | Achieves high enantioselectivities (up to 99% ee) for the synthesis of optically pure 2-aryloxypropanoic acids. acs.org |

Chiral Pool Approaches Utilizing Prolinol Derivatives

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. rsc.org Prolinol, which is derived from the amino acid proline, is a valuable chiral building block for the synthesis of substituted pyrrolidines. google.compwr.edu.pl

A process for preparing specific enantiomers of 2-methylpyrrolidine starts from commercially available (R)- or (S)-prolinol. google.com This method involves the protection of the nitrogen atom, conversion of the hydroxyl group to a leaving group (e.g., a sulfonate ester), and subsequent reduction or substitution to introduce the methyl group with inversion of configuration. google.com For example, N-protected-(S)-prolinol can be converted to an N-protected-2-(S)-iodomethylpyrrolidine, which upon hydrogenolysis, yields N-protected-2-(R)-methylpyrrolidine. google.com This strategy provides an efficient and cost-effective route to enantiomerically pure 2-methylpyrrolidine derivatives. google.com The synthesis of daridorexant, a pharmaceutical, utilizes 2-methyl-L-proline hydrochloride, a proline derivative, as a chiral starting material. rsc.org

| Starting Material | Key Transformation | Product |

| (S)-Prolinol | N-protection, sulfonation, reduction | (R)-2-Methylpyrrolidine derivative google.com |

| (S)-Prolinol | N-protection, conversion to iodomethyl, hydrogenolysis | (R)-2-Methylpyrrolidine derivative google.com |

| 2-Methyl-L-proline hydrochloride | Boc protection, condensation, cyclization, deprotection, condensation | Daridorexant rsc.org |

Enantioselective Alkylation and Substitution Reactions

Rather than separating enantiomers after synthesis, enantioselective reactions aim to create the desired stereocenter during the synthetic process, offering a more direct and often more efficient route to enantiopure products.

One powerful approach involves the catalytic asymmetric synthesis of 2,2-disubstituted pyrrolidines. A reported method begins by creating a stereogenic quaternary center through the asymmetric allylic alkylation of a benzyloxy imide. nih.gov This key step sets the stereochemistry of the molecule. The resulting product is then reduced to a chiral hydroxamic acid, which undergoes a stereoretentive thermal ring contraction to yield the desired 2,2-disubstituted pyrrolidine. nih.gov This sequence provides access to enantioenriched pyrrolidines that can be further derivatized. nih.gov

Biocatalysis offers another highly effective strategy. Transaminases (TAs) have been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones. acs.org These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity. acs.org By selecting either an (R)- or (S)-selective transaminase, it is possible to access either enantiomer of the resulting cyclic amine, often with excellent enantiomeric excess (>95%). acs.org This biocatalytic method has been successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, demonstrating its potential for producing various 2-substituted pyrrolidines. acs.org

The table below summarizes key aspects of these enantioselective methods.

| Method | Key Step | Precursors | Catalyst/Reagent | Outcome |

| Asymmetric Alkylation & Ring Contraction | Asymmetric allylic alkylation | Benzyloxy imide, allyl carbonate | Palladium complex with chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) | Enantioenriched 2,2-disubstituted pyrrolidines nih.gov |

| Biocatalytic Transamination | Stereoselective amination and cyclization | ω-chloroketones | (R)- or (S)-selective Transaminase (TA) | Access to both (R)- and (S)-enantiomers with high ee acs.org |

Strategic Derivatization from Precursor Pyrrolidine Systems

Transformations of Substituted Pyrrolidinones

Pyrrolidinones, which are cyclic amides (lactams), serve as versatile precursors for the synthesis of pyrrolidine derivatives. A general strategy to form a 2-substituted pyrrolidine from a pyrrolidinone involves the reduction of the amide carbonyl group. For instance, 1-methyl-2-pyrrolidinone, a readily available starting material, can be used to synthesize related structures. google.com

The synthesis of N-methyl-2-pyrrolidone (NMP) itself from γ-butyrolactone and methylamine (B109427) involves a condensation reaction followed by dehydration and cyclization. chemicalbook.com A similar logic can be applied to create more complex pyrrolidines. Starting with a suitable 5-substituted-2-pyrrolidinone, the lactam can be reduced to the corresponding pyrrolidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). Subsequent functionalization at the 2-position, such as alkylation or benzylation, can then be performed to install the desired groups. For example, a synthetic route to cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) benzamides has been developed starting from protected (4S, 5R)-5-alkyl-4-hydroxy-2-pyrrolidinones, demonstrating their utility as versatile intermediates. acs.org

Ring Expansion of Aziridine (B145994) Derivatives to Form Pyrrolidines

Ring expansion reactions provide a powerful method for constructing five-membered rings from smaller, strained three-membered rings. The synthesis of pyrrolidine derivatives from aziridines is a notable example of this strategy.

A novel protocol has been developed for the synthesis of cis-3-amino-2-methylpyrrolidines that involves the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines. nih.gov In this multi-step process, the aziridine derivative undergoes ring opening upon treatment with a reagent like hydrobromic acid, which proceeds through an intermediate bicyclic aziridinium (B1262131) salt. This intermediate is then attacked by a bromide ion, leading to the formation of a 3-bromopyrrolidine. nih.gov The bromo group can then be displaced by other nucleophiles. For instance, substitution with azide (B81097) followed by reduction yields the corresponding 3-aminopyrrolidine. nih.gov This methodology was successfully applied to a formal synthesis of the antipsychotic agent emonapride, which involves the aroylation of cis-3-amino-1-benzyl-2-methylpyrrolidine. nih.gov This demonstrates the viability of using aziridine ring expansion to construct the core 2-methylpyrrolidine framework.

Functional Group Interconversions on Existing Pyrrolidine Frameworks

Functional group interconversion (FGI) on a pre-existing pyrrolidine ring is a common and highly effective strategy for synthesizing target molecules like this compound. ub.edu This approach leverages the availability of chiral pyrrolidine precursors, such as prolinol, which can be obtained commercially in either (R) or (S) enantiomeric form. google.com

A patented process describes the synthesis of 2-methylpyrrolidine enantiomers starting from the corresponding prolinol enantiomer. google.com The key steps involve:

N-Protection: The nitrogen of the prolinol is protected, often with a group like tert-butoxycarbonyl (Boc).

Activation of the Hydroxyl Group: The primary alcohol of the N-protected prolinol is converted into a good leaving group. This is typically achieved by reacting it with a sulfonylating reagent (e.g., methanesulfonyl chloride) to form a sulfonate ester. google.com

Reduction/Displacement: The sulfonate ester is then subjected to reduction to yield the methyl group. A direct conversion can be achieved by treating the ester with a strong hydride reagent like lithium triethylborohydride. google.com Alternatively, the sulfonate can be converted to an iodide (an FGI step), which is then hydrogenated to the methyl group using a palladium catalyst. google.com

This sequence effectively transforms the hydroxymethyl group of prolinol into the methyl group of the target compound. The benzyl group can be present as the N-protecting group from the start or introduced at a later stage.

| Starting Material | Key Transformation | Reagents | Product |

| (S)-Prolinol | Hydroxyl to Sulfonate Ester | Methanesulfonyl chloride, Triethylamine | N-Protected-(S)-2-(methanesulfonyloxymethyl)pyrrolidine google.com |

| Sulfonate Ester | Reduction to Methyl Group | Lithium triethylborohydride (LiBH(Et)₃) | N-Protected-(R)-2-methylpyrrolidine google.com |

| Sulfonate Ester | FGI to Iodide | Sodium Iodide | N-Protected-(S)-2-iodomethylpyrrolidine google.com |

| Iodide | Hydrogenolysis to Methyl Group | H₂, Palladium catalyst | N-Protected-(R)-2-methylpyrrolidine google.com |

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of fine chemicals and pharmaceuticals like this compound, these considerations are increasingly important for developing sustainable and efficient manufacturing methods.

Key areas for process optimization and green improvements include:

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, which reduces energy consumption and waste. rsc.orgresearchgate.net Asymmetric catalysis, using either metal complexes or biocatalysts, is particularly valuable as it can generate enantiopure products directly, avoiding the waste associated with resolving racemic mixtures. nih.govacs.org

Biocatalysis: Enzymes such as transaminases and lipases offer a green alternative to traditional chemical reagents. nih.gov They operate in aqueous media under mild temperature and pH conditions, are highly selective, and are biodegradable. acs.orgnih.gov The use of transaminases to produce chiral 2-substituted pyrrolidines is a prime example of a green biocatalytic route. acs.org

Alternative Solvents: A significant portion of waste in pharmaceutical synthesis comes from volatile organic solvents (VOCs). nih.gov Replacing these with greener alternatives is a major goal. Research is ongoing into the use of solvents like deep eutectic solvents (DESs), which are often biodegradable, have low volatility, and can enhance the performance of biocatalytic processes. nih.govnih.gov

Process Intensification: Continuous flow systems are being adopted in industrial production to improve safety, reduce reaction times, and minimize waste compared to traditional batch processing. For instance, the α-methylation of pyridines, a related transformation, has been optimized using a continuous flow setup with a Raney nickel catalyst.

Atom and Step Economy: Synthetic routes are being redesigned to be more "step-economical," reducing the number of synthetic operations and thus minimizing resource consumption and waste generation. rsc.org Designing syntheses where most of the atoms from the starting materials are incorporated into the final product (high atom economy) is a fundamental goal. rsc.org

The following table contrasts traditional synthetic approaches with greener alternatives relevant to pyrrolidine synthesis.

| Aspect | Traditional Approach | Green Chemistry Approach |

| Stereocontrol | Racemic synthesis followed by resolution google.com | Asymmetric catalysis or biocatalysis (e.g., transaminases) nih.govacs.org |

| Solvents | Use of hazardous/volatile organic solvents (e.g., DCM, NMP) researchgate.net | Replacement with benign solvents (e.g., water, ethanol, Cyrene, DESs) researchgate.netnih.gov |

| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of reagents (metal catalysts, enzymes) rsc.org |

| Process | Batch processing | Continuous flow systems |

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable.

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical parameter in the synthesis of substituted pyrrolidines, profoundly influencing reaction rates, yields, and stereoselectivity. The solvent's polarity, coordinating ability, and capacity to dissolve reactants and catalysts can dictate the outcome of a synthetic transformation.

Research into the catalytic alkylation of weakly acidic pronucleophiles, a reaction type relevant to the formation of the this compound structure, highlights the significant role of the solvent. In a study of potassium hexamethyldisilazide (KHMDS) catalyzed reactions, various ether solvents were evaluated. rsc.org Cyclopentyl methyl ether (CPME) was identified as the optimal solvent, allowing the reaction to proceed smoothly at 0 °C and affording the product in excellent yield. rsc.org Other ether solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) were also effective, though CPME provided the best results. rsc.org The use of greener, bio-based solvents like CPME is also gaining traction in asymmetric catalysis to improve the sustainability of these processes. mdpi.com

In other synthetic approaches, such as the asymmetric 'clip-cycle' synthesis of 2,2-disubstituted pyrrolidines, changing the solvent from dichloromethane (B109758) (DCE) to toluene (B28343) resulted in a reduced yield. whiterose.ac.uk Similarly, in the B(C₆F₅)₃-catalyzed dehydrogenation of N-mesityl pyrrolidine, initial success was found using 1,2-dichlorobenzene (B45396) (ODCB), but further optimization with an acceptor showed that solvents like DCE and p-xylene (B151628) were also viable, albeit with different efficiencies. acs.org These findings underscore that solvent screening is an essential step in optimizing the synthesis of complex pyrrolidines.

Table 1: Effect of Solvent on Catalytic Alkylation and Dehydrogenation Reactions This table illustrates the impact of different solvents on the yield of reactions relevant to pyrrolidine synthesis, based on data from published research.

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Catalytic Alkylation | KHMDS / 18-crown-6 | THF | 0 | 86 | rsc.org |

| Catalytic Alkylation | KHMDS / 18-crown-6 | DME | 0 | 92 | rsc.org |

| Catalytic Alkylation | KHMDS / 18-crown-6 | t-Butyl methyl ether | 0 | 91 | rsc.org |

| Catalytic Alkylation | KHMDS / 18-crown-6 | CPME | 0 | 96 | rsc.org |

| Dehydrogenation | B(C₆F₅)₃ / Alkene 2a | Toluene | 120 | 79 | acs.org |

| Dehydrogenation | B(C₆F₅)₃ / Alkene 2a | DCE | 85 | 82 | acs.org |

| Dehydrogenation | B(C₆F₅)₃ / Alkene 2a | p-Xylene | 120 | 72 | acs.org |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for the efficient and stereoselective production of this compound and related structures. Catalysts for this purpose can be broadly categorized into metal-based catalysts, organocatalysts, and biocatalysts.

Metal-based catalysts are widely used. For instance, ruthenium complexes have been applied in the oxidation of cyclic secondary amines. arabjchem.org However, reports indicate that with substrates like 2-methylpyrrolidine, the reaction can be less selective at higher catalyst loadings. arabjchem.org More recently, the frustrated Lewis pair catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to effectively catalyze the dehydrogenation of pyrrolidines in an acceptor-based approach. acs.org This system demonstrates high efficiency, with catalyst loadings as low as 20 mol % providing high yields. acs.org

Organocatalysis , which avoids the use of metals, has emerged as a powerful tool. Chiral phosphoric acids have been successfully used in the enantioselective intramolecular aza-Michael cyclization to form 2,2-disubstituted pyrrolidines. whiterose.ac.uk Another prominent class is pyrrolidine-based organocatalysts, such as prolinamide derivatives, which can create a sterically demanding environment to guide the stereochemical outcome of reactions. mdpi.combeilstein-journals.org The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for specific substrates. beilstein-journals.org

Biocatalysis offers a green and highly selective alternative. Transaminases (TAs), for example, can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excesses (>99.5%) and high analytical yields (up to 90%). acs.orgtudelft.nl Access to either enantiomer of the product can be achieved simply by selecting the appropriate (R)- or (S)-selective transaminase. acs.orgtudelft.nl This enzymatic approach represents a significant advancement in producing enantiopure pyrrolidine building blocks.

Table 2: Performance of B(C₆F₅)₃ Catalyst in Pyrrolidine Dehydrogenation This table summarizes the optimization of the B(C₆F₅)₃-catalyzed dehydrogenation of N-mesityl pyrrolidine, highlighting the effect of the hydrogen acceptor on reaction yield.

| Entry | H₂ Acceptor | Solvent | Yield (%) | Reference |

| 1 | Trimethyl(2-methylallyl)silane | Toluene | 79 | acs.org |

| 2 | Isoprene | Toluene | 72 | acs.org |

| 3 | α-Methylstyrene | Toluene | 66 | acs.org |

| 4 | 1,1-Diphenylethylene | Toluene | 25 | acs.org |

Atom Economy and Waste Minimization in Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methodologies aim to be not only efficient and selective but also environmentally benign. mlsu.ac.in Two key metrics for evaluating the "greenness" of a chemical process are atom economy and waste minimization. jocpr.comum-palembang.ac.id Atom economy assesses how efficiently the atoms from the reactants are incorporated into the final product, while waste minimization focuses on reducing or eliminating byproducts and hazardous substances. mlsu.ac.inrsc.org

A significant source of waste in chemical synthesis is the use of solvents for reactions and subsequent purification steps like washing and chromatography. researchgate.net An innovative approach to address this is the development of "wash-free" synthesis protocols. In the context of solid-phase peptide synthesis (SPPS), a process that often uses pyrrolidine as a reagent, a one-pot coupling-deprotection methodology has been developed that eliminates all solvent-intensive washing steps. nih.govresearchgate.net This is achieved by using a volatile base that can be removed by bulk evaporation and headspace gas flushing. researchgate.netcem.de This method leads to a massive reduction in waste, with reported decreases of up to 95%. researchgate.net

Another strategy that enhances atom economy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org This approach is used for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced in situ. rsc.org The only byproduct in this catalytic cycle is water, making it a highly atom-economical and sustainable process compared to classical methods that generate stoichiometric waste. rsc.orgrsc.org Adopting such protocols for the synthesis of this compound can significantly reduce the environmental footprint of its production.

Table 3: Waste Reduction in Wash-Free vs. Wash-Based Synthesis This table compares the total waste generated during a 25 mmol scale synthesis using a conventional wash-based protocol versus an optimized wash-free methodology.

| Synthesis Scale (mmol) | Synthesis Method | Total Waste Generated (L) | Waste Reduction | Reference |

| 25 | Wash-Based | 139.7 | - | nih.gov |

| 25 | Wash-Free | 28.4 | ~80% | nih.gov |

Computational Chemistry and Theoretical Studies of 2 Benzyl 2 Methylpyrrolidine

Quantum Chemical Calculations for Molecular Geometry and Stability (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for predicting the molecular geometries and stability of compounds like 2-Benzyl-2-methylpyrrolidine. researchgate.netchemrxiv.orgresearchgate.net These calculations allow for the determination of the most energetically favorable three-dimensional arrangement of atoms.

Ground State Optimization and Conformational Landscapes

The initial step in computational analysis involves geometry optimization to locate the ground state structure of this compound, which represents the most stable arrangement of its atoms. This process identifies the conformation with the minimum energy on the potential energy surface. For a molecule with flexible components like the benzyl (B1604629) and pyrrolidine (B122466) rings, multiple local energy minima, or conformers, may exist. A thorough conformational analysis is necessary to map out the potential energy landscape and identify the most stable conformers and the energy barriers between them.

Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyrrolidine) | 1.47 | ||

| C-C (pyrrolidine) | 1.54 | ||

| C-C (benzyl) | 1.39 | ||

| C-H (methyl) | 1.09 | ||

| C-N-C (pyrrolidine) | 109.5 | ||

| C-C-C (benzyl) | 120.0 | ||

| H-C-H (methyl) | 109.5 | ||

| C-C-N-C | Variable |

Note: The values in this table are representative and would be precisely determined through DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. nih.gov The absence of imaginary frequencies indicates a stable structure. This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. nih.gov By correlating the calculated vibrational modes with experimental spectroscopic data, a detailed assignment of the spectral bands can be achieved, offering insights into the molecule's structural characteristics. nih.govtheaic.org

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | ~3400 | N-H stretching |

| ν(C-H aromatic) | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H aliphatic) | ~3000-2850 | Aliphatic C-H stretching |

| δ(CH₂) | ~1450 | CH₂ scissoring |

| ν(C=C aromatic) | ~1600-1400 | Aromatic C=C stretching |

Note: These are typical frequency ranges and would be specifically calculated for this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide a detailed picture of how electrons are distributed within this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller energy gap suggests higher reactivity. nih.govmdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine ring and the π-system of the benzyl group. The LUMO, conversely, would be expected to be distributed over the antibonding orbitals of the molecule.

Illustrative Frontier Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyrrolidine ring due to the presence of its lone pair of electrons. The aromatic ring of the benzyl group would also exhibit negative potential above and below the plane of the ring. Positive potentials would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.govuba.ar This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. uba.ar

In this compound, NBO analysis would reveal the nature of the sigma and pi bonds, as well as the lone pair on the nitrogen atom. It would also quantify the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). For instance, interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds would indicate hyperconjugative stabilization.

Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | σ(C-C) | > 2.0 |

| σ(C-H) | σ(C-N) | ~1.5 |

| π(C=C) | π*(C=C) | > 10.0 |

Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The stabilization energies are representative and would be calculated via NBO analysis.*

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For a molecule like this compound, understanding its synthesis at a molecular level is crucial for optimizing reaction conditions and controlling product formation.

The synthesis of substituted pyrrolidines can proceed through various pathways, such as nucleophilic substitution, reductive amination, or cycloaddition reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions.

Researchers would typically model the reactants, intermediates, transition states, and products for each proposed synthetic step. By calculating the Gibbs free energy of each species, a reaction energy profile can be constructed. This profile reveals the energy barriers (activation energies) associated with each step, allowing for the identification of the rate-determining step and the most plausible reaction pathway.

For instance, in a hypothetical synthesis of this compound involving the cyclization of an amino ketone, DFT calculations could be employed to compare a stepwise mechanism (proceeding through a distinct intermediate) with a concerted mechanism (where bond formation and breaking occur simultaneously). The calculated activation energies for each path would indicate the kinetically favored route.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Pyrrolidine Synthesis Step

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | -550.12345 | -345.67 | 0.0 |

| Transition State | -550.09876 | -325.43 | +20.24 |

| Intermediate | -550.11111 | -338.91 | +6.76 |

| Product | -550.14567 | -355.21 | -9.54 |

Note: These values are hypothetical and serve to illustrate the type of data generated in computational studies of reaction mechanisms.

A key challenge in the synthesis of this compound is the control of stereochemistry at the C2 position. Computational studies are invaluable for understanding the origins of stereoselectivity. By modeling the transition states leading to different stereoisomers (e.g., the R and S enantiomers), chemists can determine why one is formed preferentially.

The energy difference between diastereomeric transition states is directly related to the enantiomeric excess observed experimentally. A lower energy transition state implies a faster reaction rate and, consequently, the formation of the major enantiomer. These energy differences can arise from subtle steric and electronic interactions within the transition state structure. For example, the orientation of the benzyl and methyl groups in the transition state of a cyclization reaction would be analyzed to identify any unfavorable steric clashes that would disfavor the formation of one enantiomer.

In studies of related chiral pyrrolidines, DFT calculations have successfully predicted the stereochemical outcome by identifying the lowest energy transition state. These models often consider the role of catalysts, solvents, and additives in influencing the geometry and energy of the transition states.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, offering a "movie" of the molecule's behavior at the atomic level.

For this compound, MD simulations would be crucial for understanding its conformational flexibility. The pyrrolidine ring is not planar and can adopt various "puckered" conformations. Furthermore, the benzyl and methyl substituents can rotate, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion.

Solvent effects play a critical role in chemical reactions and molecular conformations. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the study of how the solvent influences the conformational preferences of the molecule and the stability of reaction intermediates and transition states. For example, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Pyrrolidine Derivative in Different Solvents

| Solvent | Average End-to-End Distance (Å) of a Substituent | Predominant Pyrrolidine Ring Pucker | Number of Solvent-Solute Hydrogen Bonds |

| Water | 5.2 ± 0.4 | Envelope | 2.1 ± 0.8 |

| Methanol | 5.8 ± 0.6 | Twisted | 1.5 ± 0.6 |

| Chloroform | 6.5 ± 0.9 | Envelope | 0.2 ± 0.3 |

Note: This data is illustrative and represents the type of information that can be extracted from MD simulations to understand solvent effects on molecular conformation.

Applications of 2 Benzyl 2 Methylpyrrolidine in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, transferring their stereochemical information to the final product. The 2-benzyl-2-methylpyrrolidine scaffold is a powerful example, enabling the precise construction of stereogenic centers and serving as a key precursor for intricate heterocyclic systems.

Enantioselective Construction of Stereogenic Centers

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, such as this compound, is a significant challenge and an area of active research. One successful strategy involves a sequential asymmetric allylic alkylation and a stereoretentive ring contraction. nih.gov This method establishes a stereogenic quaternary center, which is a common feature in many natural products and pharmaceutical agents. nih.gov

The process begins with an asymmetric allylic alkylation reaction on a benzyloxy imide to set the crucial stereochemistry. nih.gov This intermediate is then converted into a chiral hydroxamic acid, which undergoes a thermal "Spino" ring contraction to produce the desired carbamate-protected 2,2-disubstituted pyrrolidine (B122466) stereospecifically. nih.gov This catalytic, enantioselective method provides access to previously challenging chiral pyrrolidine structures that are of high interest to the medicinal chemistry and natural products communities. nih.gov

Precursors for Complex Heterocyclic Systems

Once synthesized, these enantioenriched 2,2-disubstituted pyrrolidines serve as versatile intermediates for more complex molecular architectures. For instance, they can be advanced to form enantioenriched indolizidine compounds. nih.gov The pyrrolidine scaffold is a crucial component of many biologically active natural and synthetic compounds, and its use as a building block is central to modern organic synthesis. unibo.it The ability to synthesize complex heterocyclic systems from simpler, enantiopure pyrrolidine units like this compound is a testament to their utility in constructing diverse and valuable molecules. unibo.itnih.gov

Application in Asymmetric Organocatalysis

Asymmetric organocatalysis has become a powerful tool for building complex molecules, standing alongside enzymatic and metal catalysis. nih.govmdpi.com Pyrrolidine derivatives, inspired by the natural amino acid proline, are among the most successful classes of organocatalysts. nih.gov Modifying the basic pyrrolidine structure, for instance by introducing substituents like benzyl (B1604629) and methyl groups at the C2 position, allows for the fine-tuning of catalytic activity and selectivity.

Design and Synthesis of this compound-Derived Organocatalysts

The design of effective organocatalysts often involves creating a sterically demanding and well-defined chiral environment around the catalytic site. Researchers have synthesized novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position to achieve this. beilstein-journals.org A common synthetic route starts from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org This involves a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction to form the pyrrolidine ring. beilstein-journals.orgnih.gov

Further modifications can be made to tune the catalyst's properties. For example, N-deprotection via hydrogenolysis of a benzyl group, followed by reprotection and modification of other substituents, can yield a series of organocatalysts with varying stereoelectronic properties. beilstein-journals.orgnih.gov This modular approach allows for the creation of a library of catalysts optimized for specific transformations. beilstein-journals.org

Evaluation of Catalytic Efficiency and Stereoselectivity in Model Reactions

The effectiveness of newly designed 2-substituted pyrrolidine organocatalysts is typically evaluated in well-established model reactions. The Michael addition of aldehydes to nitroolefins is a common choice for testing catalysts that operate via enamine intermediates. beilstein-journals.orgnih.gov

In one study, a series of novel pyrrolidine-based organocatalysts were tested in the reaction between propanal and (E)-β-nitrostyrene. beilstein-journals.org The results demonstrated that the catalyst structure, solvent, and temperature significantly impact the reaction's outcome. The data revealed good yields, moderate to good diastereoselectivity in favor of the syn-adduct, and high enantioselectivity. beilstein-journals.orgnih.gov

Table 1: Evaluation of Organocatalyst OC4 in the Michael Addition of Propanal to (E)-β-Nitrostyrene

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) of syn-adduct |

| 1 | Toluene (B28343) | 0 | 24 | 85 | 92:8 | 83 |

| 2 | CH₂Cl₂ | 0 | 24 | 80 | 90:10 | 79 |

| 3 | THF | 0 | 24 | 75 | 88:12 | 75 |

| 4 | Methylcyclohexane (B89554) | 0 | 24 | 87 | 92:8 | 85 |

| 5 | Methylcyclohexane | -10 | 48 | 82 | 93:7 | 86 |

Data sourced from a study on new pyrrolidine-based organocatalysts. beilstein-journals.orgnih.gov The reaction was catalyzed by organocatalyst OC4, which features a bulky substituent at the C2 position of the pyrrolidine ring.

The results show that using methylcyclohexane as the solvent at 0 °C provides high yield (87%), good diastereoselectivity (92:8), and excellent enantioselectivity (85% ee). nih.gov These findings underscore the potential of 2-substituted pyrrolidine derivatives as highly effective and tunable organocatalysts for asymmetric synthesis.

Intermediates in the Synthesis of Non-Prohibited Chemical Scaffolds

Beyond their direct use as catalysts, this compound and its structural analogs are crucial intermediates in the multi-step synthesis of a variety of complex, non-prohibited chemical scaffolds, including those with significant pharmacological interest.

For example, a practical, multi-kilogram scale asymmetric synthesis of a highly substituted N-acylpyrrolidine, developed as an inhibitor of the HCV polymerase, relies on the construction of a core pyrrolidine structure. nih.gov The key step is a [3+2] cycloaddition to form the pyrrolidine ring with high diastereomeric and enantiomeric control. nih.gov This pyrrolidine is then further functionalized through steps like N-acylation and ester reduction to yield the final, highly complex target molecule. nih.gov

Preparation of Novel Cyclic and Polycyclic Compounds

The pyrrolidine scaffold is a fundamental structural motif in a vast number of natural products and biologically active molecules. mdpi.comnih.gov Consequently, synthetic methodologies that utilize pyrrolidine derivatives for the construction of more complex molecular architectures are of significant interest in organic chemistry. While direct examples involving this compound are specific to proprietary research, its structural components suggest its utility in advanced synthetic strategies, particularly in cycloaddition reactions.

Pyrrolidine derivatives are key precursors for generating azomethine ylides, which are versatile 1,3-dipoles used in [3+2] cycloaddition reactions to create polycyclic systems. mdpi.comresearchgate.net This approach is a powerful tool for building molecular complexity in a controlled manner. mdpi.com For instance, cascade reactions involving the in-situ formation of a cyclic azomethine ylide followed by an intramolecular cycloaddition can efficiently construct intricate tricyclic and tetracyclic amine frameworks. mdpi.com The presence of the benzyl and methyl groups on the C2 position of this compound would offer steric influence and conformational constraints, potentially guiding the stereochemical outcome of such cycloaddition reactions. nih.gov

Research has demonstrated that various cycloaddition strategies involving pyrrolidine intermediates can lead to a diverse range of polycyclic structures. researchgate.netrsc.org These methods highlight the importance of the pyrrolidine ring as a versatile building block for complex molecules. mdpi.comscilit.com

Table 1: Cycloaddition Strategies Involving Pyrrolidine Derivatives

| Reaction Type | Intermediates | Resulting Structures | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides | Polycyclic Pyrrolidines | High efficiency, atom economy, and stereocontrol. mdpi.com |

| Intramolecular Pictet-Spengler | 4-Aminobutanal Derivatives | Polycyclic Pyrrolidine Derivatives | Acid-catalyzed cascade reaction. researchgate.net |

Building Blocks for Material Science Research (e.g., polymers, specialty chemicals)

In materials science, "building blocks" are molecular units that can be linked together to form larger structures like polymers or serve as precursors for specialty chemicals. teckrez.com Pyrrolidinium-based compounds, the quaternary ammonium (B1175870) salt derivatives of pyrrolidines, have gained attention as functional monomers for the synthesis of poly(ionic liquid)s (PILs). amazonaws.commdpi.com These polymers are investigated for a variety of applications, including as ion-conducting membranes in alkaline fuel cells. mdpi.com

This compound can be readily converted into its corresponding N-alkylated pyrrolidinium (B1226570) salt. This quaternized derivative could then serve as a specialty monomer. The incorporation of the bulky and hydrophobic benzyl group, along with the methyl group, into a polymer backbone would impart specific properties such as modified solubility, thermal stability, and mechanical characteristics. mdpi.com While poly(N-vinylpyrrolidone) is a widely known polymer, incorporating different pyrrolidone-based monomers allows for the synthesis of polymers with tailored functionalities. researchgate.net The development of specialty monomers is crucial for creating polymers with unique performance attributes for advanced applications. teckrez.com

Structure-Directing Agent (SDA) in Zeolite and Porous Material Synthesis

Organic structure-directing agents (SDAs) are essential in the synthesis of zeolites, which are crystalline microporous materials with wide-ranging industrial applications in catalysis and separation. mdpi.comrsc.orgrug.nl The SDA molecule guides the organization of inorganic precursors, directing the formation of a specific zeolite framework with a unique pore architecture. acs.orgrsc.org The size, shape, and charge of the SDA molecule have a profound influence on the resulting zeolite structure. rsc.orgnih.gov

Compounds containing benzyl and pyrrolidinium moieties have been successfully used as SDAs. For example, 1-benzyl-1-methylpyrrolidinium has been employed to synthesize aluminum-containing zeolites. researchgate.net The chiral nature of this compound makes it a particularly interesting candidate for the synthesis of chiral zeolites. Chiral SDAs can transfer their molecular chirality to the inorganic framework, leading to the crystallization of an enantio-enriched or enantiopure zeolite polymorph. acs.orgnih.govresearchgate.net This is a significant goal in materials science, as chiral zeolites could be used for enantioselective catalysis and separations. nih.govnih.gov

Investigation of Diastereomeric Recognition in Material Formation

The synthesis of a chiral zeolite using a chiral SDA is a process governed by diastereomeric recognition. The interaction between one enantiomer of the chiral SDA and the growing chiral zeolite framework (e.g., the P4₁22 polymorph) creates a diastereomeric pair (e.g., R-SDA/P4₁22-zeolite). The interaction with the opposite enantiomer of the zeolite framework (e.g., the P4₃22 polymorph) results in a different diastereomeric pair (R-SDA/P4₃22-zeolite). acs.org

Because diastereomers have different physical properties and energies, one of these host-guest pairings will be more stable than the other. nih.gov This energetic difference can favor the crystallization of one zeolite enantiomorph over the other, resulting in an enantio-enriched product. acs.orgnih.gov The effectiveness of this chirality transfer depends on a close geometric and energetic match between the SDA and the void space of the target zeolite. acs.orgrsc.org

Systematic studies have shown that even minor modifications to the SDA structure, such as replacing an ethyl group with a benzyl group, can dramatically alter or even invert the resulting chirality of the zeolite framework, highlighting the subtlety and importance of diastereomeric interactions during crystallization. rsc.org This host-guest chemistry is crucial for understanding and exploiting the enantioselective properties of these materials. acs.org

Influence on Pore Architecture and Crystallization Pathways

The molecular structure of the SDA is a primary determinant of the pore architecture of the resulting zeolite. rsc.orgnih.govresearchgate.net The SDA essentially acts as a template around which the inorganic framework of silica (B1680970) and alumina (B75360) tetrahedra assembles. The size and shape of the SDA dictate the dimensions of the micropores and channels within the zeolite. rsc.orgrsc.org A cylindrical-shaped SDA may favor the formation of straight, one-dimensional channels, whereas a more angular SDA might not fit well within such pores, leading to different structures or amorphous materials. rsc.orgrsc.org

The SDA also influences the crystallization process itself, affecting nucleation and crystal growth rates. mdpi.comresearchgate.net The interaction between the SDA and the inorganic species in the synthesis gel can stabilize certain precursor nanoparticles, guiding the system along a specific crystallization pathway. rsc.org Different SDAs can lead to the formation of different zeolite phases even from identical gel compositions, underscoring their structure-directing role. mdpi.comrsc.org The choice of SDA, or even the use of co-SDAs, can alter the final crystal size and morphology of the zeolite product. mdpi.comresearchgate.net

| Charge Distribution | Interacts with the charged inorganic framework, stabilizing the structure. | Influences the incorporation of heteroatoms (e.g., Al) and the final Si/Al ratio. mdpi.com |

Q & A

Q. What computational approaches are used to predict the binding modes of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.